5'-Adenylic acid, potassium salt

Description

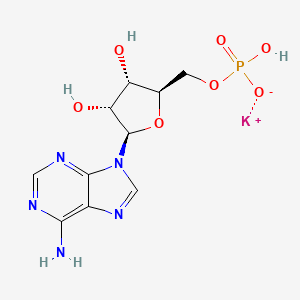

5'-Adenylic acid (adenosine 5'-monophosphate, AMP) is a ribonucleotide critical to cellular energy transfer (ATP synthesis), RNA synthesis, and enzymatic regulation. The potassium counterion stabilizes the phosphate group, making it physiologically compatible for biochemical applications, such as enzyme assays and nucleotide metabolism studies .

Properties

CAS No. |

35170-28-6 |

|---|---|

Molecular Formula |

C10H13KN5O7P |

Molecular Weight |

385.31 g/mol |

IUPAC Name |

potassium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate |

InChI |

InChI=1S/C10H14N5O7P.K/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(22-10)1-21-23(18,19)20;/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,20);/q;+1/p-1/t4-,6-,7-,10-;/m1./s1 |

InChI Key |

WADAUMZGCLRVDM-MCDZGGTQSA-M |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)[O-])O)O)N.[K+] |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)[O-])O)O)N.[K+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 5’-Adenylic acid, potassium salt can be achieved through the enzymatic phosphorylation of adenosine using adenosine kinase. The reaction typically involves adenosine and adenosine triphosphate in the presence of magnesium ions as a cofactor. The reaction conditions include a pH range of 7.5 to 8.5 and a temperature of 25 to 37°C .

Industrial Production Methods: Industrial production of 5’-Adenylic acid, potassium salt involves the fermentation of yeast or bacterial cultures that are genetically engineered to overproduce adenosine monophosphate. The fermentation broth is then subjected to downstream processing, including filtration, concentration, and crystallization, to obtain the pure potassium salt form .

Chemical Reactions Analysis

Conversion to Adenosine Diphosphate (ADP)

5'-AMP can be phosphorylated to form ADP via adenylate kinase (EC 2.7.4.3):

This equilibrium reaction regulates cellular energy metabolism, converting ADP to ATP when energy demand rises .

Conversion to Adenosine Triphosphate (ATP)

ADP is further phosphorylated to ATP by ATP synthase (EC 7.1.2.2):

This reaction is central to oxidative phosphorylation and substrate-level phosphorylation .

Conversion to Inosine Monophosphate (IMP)

5'-AMP undergoes deamination via AMP deaminase (EC 3.5.4.6):

This step is regulated by potassium ions (K⁺), with optimal enzyme activity observed at varying K⁺ concentrations depending on substrate levels .

Conversion to Adenosine

5'-AMP is hydrolyzed to adenosine and inorganic phosphate (Pᵢ) via 5'-nucleotidase (EC 3.1.3.5) or non-specific phosphatases :

This reaction releases adenosine, which acts as a signaling molecule in extracellular environments .

Phosphorylation of Adenosine

Adenosine is phosphorylated to 5'-AMP using ATP:

This reaction is catalyzed by adenylate kinase and is critical for nucleotide biosynthesis .

Degradation to Adenine and Ribose-5-Phosphate

Thermostable AMP phosphorylase catalyzes the breakdown of 5'-AMP:

This pathway is notable for its heat stability and efficiency in industrial applications .

Drug-AMP Complex Formation

5'-AMP interacts with cationic drugs (e.g., amitriptyline, haloperidol) to suppress bitterness through electrostatic interactions between its phosphate group and the drug’s amino groups. This mechanism is validated by taste sensor measurements and ¹H-NMR studies .

Reaction Comparison Table

Potassium Ion Dependency

AMP deaminase activity is modulated by K⁺ concentration, with optimal activation at 25 mM KCl under high substrate conditions and 50 mM KCl at low substrate levels .

Thermodynamic Stability

Thermostable AMP phosphorylase retains activity at elevated temperatures, enabling efficient nucleotide degradation in industrial processes .

Bitterness Suppression

AMP reduces bitterness in antipsychotic drugs by forming ionized complexes, as demonstrated by taste sensor and NMR studies .

Scientific Research Applications

Nutritional Enhancer

5'-Adenylic acid has been investigated for its potential as a nutritional enhancer. A study demonstrated that AMP could significantly inhibit the bitterness of certain antipsychotic medications, thereby improving patient adherence to treatment regimens. The research found that the addition of AMP reduced the bitterness perception of drugs like amitriptyline and chlorpromazine by forming electrostatic interactions with their ionic forms, leading to enhanced palatability for patients, especially children .

Enzymatic Reactions

AMP serves as a substrate in various enzymatic reactions. It is involved in the activation of amino acids and plays a critical role in metabolic pathways. For instance, studies have shown that AMP can activate certain enzymes through acylation processes, facilitating biochemical reactions essential for cellular function . Furthermore, AMP is utilized in enzyme immobilization studies, where its properties are harnessed to enhance the stability and activity of enzymes under different conditions .

Anticancer Research

Research has highlighted the potential of 5'-adenylic acid in cancer treatment. In vivo studies have indicated that AMP can inhibit tumor growth in xenograft models, demonstrating significant anticancer activity at specific dosages . Case studies have also shown that AMP can induce apoptosis in cancer cells while sparing normal cells, making it a promising candidate for targeted cancer therapies .

Cardiovascular Health

AMP plays a vital role in cardiovascular health by influencing platelet aggregation and thrombus formation. Elevated levels of AMP have been linked to improved vascular function and reduced risk of thrombotic events. Studies have explored its effects on arterial health, suggesting that it may enhance blood flow and reduce arterial stiffness .

Anti-inflammatory Effects

The anti-inflammatory properties of 5'-adenylic acid have been documented in various models of induced inflammation. Research indicates that AMP can significantly reduce inflammation markers and alleviate symptoms associated with conditions like arthritis, showcasing its therapeutic potential in managing inflammatory diseases .

Food Industry

In the food industry, 5'-adenylic acid is used as a flavor enhancer due to its ability to mask bitterness and enhance umami flavors. Its application in food products helps improve taste profiles, making it a valuable additive in culinary formulations .

Biotechnological Applications

AMP is also utilized in biotechnological applications such as fermentation processes and microbial metabolism studies. Its role as a nucleotide precursor is essential for the synthesis of nucleotides in various microbial strains used for bioproduction .

Case Studies

Mechanism of Action

5’-Adenylic acid, potassium salt exerts its effects by participating in various biochemical pathways. It acts as a substrate for enzymes involved in nucleotide metabolism, such as adenosine kinase and phosphatases. It also plays a role in the synthesis of adenosine triphosphate, which is essential for cellular energy transfer .

Molecular Targets and Pathways:

Adenosine kinase: Converts adenosine to adenosine monophosphate.

Phosphatases: Hydrolyze adenosine monophosphate to adenosine and inorganic phosphate.

ATP synthesis: Involved in the conversion of adenosine monophosphate to adenosine triphosphate.

Comparison with Similar Compounds

Structural and Functional Comparison with 3'-Adenylic Acid

Key Differences :

- Positional Isomerism : 5'-Adenylic acid (muscle adenylic acid) phosphorylates the ribose 5'-OH group, whereas 3'-adenylic acid (yeast adenylic acid) phosphorylates the 3'-OH group .

- Optical Rotation: 5'-Adenylic acid exhibits [α]D = -26.0° to -31.0° (in 10% HCl), while 3'-adenylic acid lacks this pronounced levorotation .

- Enzymatic Specificity: Muscle deaminase (AMP deaminase) acts exclusively on 5'-adenylic acid, converting it to inosinic acid . Yeast adenylic acid (3') is resistant to this deamination, enabling selective identification .

Table 1: Differentiation Methods for 3'- and 5'-Adenylic Acids

Comparison with Sodium Salts

5'-Adenylic Acid, Sodium Salt (CAS: 13474-03-8 ) shares identical biochemical activity but differs in solubility and cation-dependent applications:

- Solubility : Sodium salts generally exhibit higher solubility in polar solvents than potassium salts due to smaller ionic radius .

- Enzymatic Assays : Potassium salts are preferred in reactions requiring stabilization of nucleic acid structures (e.g., RNase T2 activity ), while sodium salts are used in ion-sensitive systems (e.g., 5'-nucleotidase inhibition by ATP ).

Table 2: Physicochemical Properties of 5'-Adenylic Acid Salts

Comparison with Inosinic Acid (IMP)

Inosinic acid (hypoxanthine ribonucleotide) is the deaminated product of 5'-adenylic acid. Key distinctions include:

Comparison with Acetyl Adenylate

Acetyl adenylate (5'-adenylic acid monoanhydride with acetic acid) is a high-energy derivative of AMP :

- Function : Activates acetate for acetyl-CoA synthesis, unlike AMP’s role in phosphorylation.

- Stability : Hydrolyzes rapidly in aqueous solutions, limiting its use compared to stable potassium salts .

Biological Activity

5'-Adenylic acid, commonly known as adenosine monophosphate (AMP), is a nucleotide that plays a crucial role in various biological processes. The potassium salt form of AMP enhances its solubility and bioavailability, making it an important compound in biochemical research and applications. This article delves into the biological activity of 5'-adenylic acid, potassium salt, including its mechanisms of action, physiological roles, and relevant case studies.

Chemical Structure and Properties

5'-Adenylic acid consists of three main components:

- Adenine : A purine base.

- Ribose : A five-carbon sugar.

- Phosphate Group : A single phosphate group attached to the ribose.

The potassium salt form is created by neutralizing the acid with potassium hydroxide, enhancing its stability and solubility in aqueous solutions.

AMP functions primarily as a signaling molecule in cellular energy homeostasis. Its biological activities include:

- Regulation of AMPK : AMP activates AMP-activated protein kinase (AMPK), a key regulator of cellular energy balance. AMPK activation promotes catabolic pathways that generate ATP while inhibiting anabolic processes that consume ATP .

- Inhibition of Bitter Taste : Recent studies have shown that AMP can inhibit the bitterness of certain antipsychotic medications by forming electrostatic interactions with drug molecules, thereby improving patient compliance .

Physiological Roles

AMP plays several vital roles in cellular metabolism:

- Energy Charge Regulation : AMP levels are inversely related to ATP levels; thus, an increase in AMP indicates low energy status in cells. This triggers metabolic pathways to restore energy balance .

- Nucleotide Synthesis : AMP is a precursor for ATP synthesis and is involved in various biosynthetic pathways, including those for RNA and DNA .

Biological Activity Data

The following table summarizes key biological activities associated with this compound:

Case Studies

-

Antipsychotic Medication Study :

A study evaluated the effect of AMP on the bitterness of four antipsychotic drugs. Results indicated that AMP significantly reduced bitterness perception, suggesting its potential use as an excipient in formulations to improve palatability for patients . -

Tumor Metabolism Research :

In vitro studies demonstrated that AMP influences the metabolic pathways of tumor cells, leading to altered growth dynamics. For instance, U87 glioma cells showed increased uptake of radiolabeled AMP compared to other nucleotides, indicating its role in tumor metabolism . -

Enzyme Kinetics Investigation :

Research on rat skeletal muscle revealed that potassium ions significantly affect the activity of AMP deaminase, an enzyme involved in AMP metabolism. The study found that varying potassium concentrations altered enzyme kinetics, highlighting the interplay between AMP and potassium ions in metabolic regulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.